molecular formula C8H8INO B12356355 3-Iodo-2,6-dimethyl-5-methylidenepyridin-4-one

3-Iodo-2,6-dimethyl-5-methylidenepyridin-4-one

Cat. No.: B12356355
M. Wt: 261.06 g/mol
InChI Key: ZGAUKHHBZNKCOX-UHFFFAOYSA-N
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Description

3-Iodo-2,6-dimethyl-5-methylidenepyridin-4-one is a heterocyclic compound with a pyridine ring substituted with iodine, methyl, and methylidene groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Iodo-2,6-dimethyl-5-methylidenepyridin-4-one typically involves the iodination of a pyridine derivative. One common method is the electrophilic substitution reaction where iodine is introduced into the pyridine ring. The reaction conditions often include the use of iodine and an oxidizing agent such as nitric acid or hydrogen peroxide to facilitate the iodination process .

Industrial Production Methods

Industrial production of this compound may involve large-scale iodination reactions using continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Iodo-2,6-dimethyl-5-methylidenepyridin-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while substitution reactions can produce various functionalized pyridine derivatives .

Scientific Research Applications

3-Iodo-2,6-dimethyl-5-methylidenepyridin-4-one has several applications in scientific research:

Mechanism of Action

The mechanism by which 3-Iodo-2,6-dimethyl-5-methylidenepyridin-4-one exerts its effects involves interactions with specific molecular targets. The iodine substituent can participate in halogen bonding, influencing the compound’s binding affinity to enzymes or receptors. The methyl and methylidene groups can affect the compound’s lipophilicity and membrane permeability, impacting its biological activity .

Comparison with Similar Compounds

Similar Compounds

    6-Iodo-2,3-dimethoxypyridine: Another iodinated pyridine derivative with different substituents.

    3-Iodoindoles: Compounds with an indole ring structure and an iodine substituent.

    Iodopropynyl butylcarbamate: A carbamate compound with an iodine substituent.

Uniqueness

3-Iodo-2,6-dimethyl-5-methylidenepyridin-4-one is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. The presence of both methyl and methylidene groups, along with the iodine atom, makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C8H8INO

Molecular Weight

261.06 g/mol

IUPAC Name

3-iodo-2,6-dimethyl-5-methylidenepyridin-4-one

InChI

InChI=1S/C8H8INO/c1-4-5(2)10-6(3)7(9)8(4)11/h1H2,2-3H3

InChI Key

ZGAUKHHBZNKCOX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)C(=C)C(=N1)C)I

Origin of Product

United States

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